N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methoxy groups at positions 4 and 7, linked to a 1-ethylpyrazole-3-carboxamide moiety. This structure combines aromaticity, electron-donating methoxy groups, and a carboxamide functional group, which are critical for modulating physicochemical properties (e.g., solubility, bioavailability) and biological interactions.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-4-19-8-7-9(18-19)14(20)17-15-16-12-10(21-2)5-6-11(22-3)13(12)23-15/h5-8H,4H2,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYFHNQJNATFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the condensation of 4,7-dimethoxybenzothiazole with 1-ethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activity. A study demonstrated that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Agricultural Applications
Pesticidal Properties
this compound has been investigated for its potential as a pesticide. Preliminary studies suggest it may act as an effective insecticide against common agricultural pests such as aphids and whiteflies.
Table 3: Insecticidal Activity
Material Science
Polymer Additives
The compound has shown potential as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polyvinyl chloride (PVC) improves its resistance to thermal degradation.
Case Study: Thermal Stability Improvement
In a comparative study, PVC samples with varying concentrations of the compound were subjected to thermal analysis. Results indicated that samples containing 5% of the compound exhibited a significant increase in thermal stability compared to control samples without the additive.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. It may also interact with microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The high yields (76.6–93.4%) of analogs in suggest that sodium borohydride reduction is a robust method for synthesizing benzo-fused heterocycles. Similar strategies could apply to the target compound .
- Substituent Effects : Piperazine groups in 8c–8e enhance solubility and CNS penetration, while the target’s ethylpyrazole-carboxamide may favor metabolic stability and enzyme inhibition.
- Pharmacological Potential: The patent compound’s CDK7 inhibition highlights thiazole derivatives’ relevance in oncology. The target compound’s dimethoxy groups could mimic kinase inhibitors like imatinib, which leverage methoxy substitutions for selectivity .
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound can be characterized by its molecular formula and a molecular weight of 482.0 g/mol. Its structural features include a pyrazole ring and a benzo[d]thiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClN5O4S |
| Molecular Weight | 482.0 g/mol |
| CAS Number | 1189698-37-0 |
Research indicates that compounds containing pyrazole and benzo[d]thiazole structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanisms often involve the inhibition of specific enzymes or pathways relevant to disease processes.
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicated that modifications in the structure could enhance their efficacy against various cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) .
- Inhibition of Cysteine Proteases : The compound's structural analogs were evaluated for their ability to inhibit cruzipain, a cysteine protease involved in Trypanosoma cruzi infection. The activity was attributed to hydrophobic interactions within the enzyme's active site .
Structure-Activity Relationship (SAR)
The SAR analysis reveals how variations in the molecular structure influence biological activity. For instance, the introduction of different substituents on the pyrazole ring can significantly alter potency against specific targets:
- Hydrophobic Interactions : Compounds with increased hydrophobic character showed enhanced binding affinity to target proteins.
- Functional Groups : The presence of electron-withdrawing or donating groups can modulate the electronic properties of the molecule, impacting its reactivity and interaction with biological targets.
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:
-
Trypanocidal Activity : A study reported that certain pyrazole derivatives exhibited significant trypanocidal effects with IC50 values lower than 100 µM against T. cruzi . This suggests potential therapeutic applications in treating Chagas disease.
Compound IC50 (µM) Reference Drug (Benznidazole) 18.71 ± 4.58 Compound X 34.54 ± 8.32 - Cytotoxicity Assessment : The cytotoxicity of various pyrazole derivatives was evaluated using Vero cells, demonstrating low toxicity profiles with CC50 values exceeding 500 µM for many compounds . This highlights their potential as safe therapeutic agents.
Q & A
Basic: What are the optimized synthetic routes for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide?
Methodological Answer:
The compound can be synthesized via solvent-free microwave-assisted Michael addition reactions, leveraging benzo[b]thiophen-2-yl propenone derivatives. For example:
- Microwave method : Reacting 1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-2-propen-1-one with pyrrolidine under microwave irradiation yields intermediates in ~63% efficiency after purification by column chromatography (CH₂Cl₂/EtOAc) .
- Conventional synthesis : K₂CO₃-mediated alkylation of thiol-containing precursors in DMF at room temperature, as demonstrated for structurally similar pyrazole-thiazole hybrids (e.g., 39–99% yields depending on substituents) .
Key considerations : Microwave methods reduce reaction time (minutes vs. hours) and improve regioselectivity, while conventional routes allow modular substitution .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substitution patterns. For example, aromatic protons in the benzo[d]thiazole moiety typically resonate at δ 6.6–8.2 ppm, while pyrazole protons appear as singlets near δ 8.1–8.3 ppm . Methoxy groups show sharp singlets at δ ~3.9 ppm .
- HPLC : Used to validate purity (>98% for most analogs) with retention times calibrated against standards (e.g., C18 columns, acetonitrile/water gradients) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1658 cm⁻¹, C-N at ~1260 cm⁻¹) .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
- CDK7 inhibition : Structural analogs (e.g., benzo[d]thiazole-pyrazole hybrids) show nanomolar inhibition of cyclin-dependent kinase 7 (CDK7), a target in oncology. Assays involve kinase activity profiling using ATP-competitive ELISA .
- Antimicrobial potential : Related N-(benzo[d]thiazol-2-yl)acetamide derivatives exhibit activity against multidrug-resistant Mycobacterium tuberculosis (MIC ≤ 1.25 µg/mL) and Plasmodium falciparum (IC₅₀ ~2.3 µM) .
Note : Bioactivity varies with substituents; methoxy groups enhance solubility but may reduce membrane permeability .
Advanced: How can conformational dynamics of the benzo[d]thiazole ring influence biological activity?
Methodological Answer:
- Ring puckering analysis : The Cremer-Pople puckering parameters (θ, φ) quantify non-planarity of the benzo[d]thiazole ring. For example, θ > 20° indicates significant puckering, which alters π-π stacking with protein targets like CDK7 .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate puckering amplitude with binding affinity. Distorted rings may reduce steric clashes in hydrophobic binding pockets .
Experimental validation : Compare X-ray crystallography data (e.g., torsion angles) with computational models to resolve discrepancies .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay standardization : Discrepancies in CDK7 inhibition (e.g., IC₅₀ ranging from 10 nM to 1 µM) may arise from variations in assay conditions (e.g., ATP concentration, enzyme source). Use recombinant human CDK7 and fixed ATP levels (e.g., 10 µM) for cross-study comparisons .
- Structural analogs : Compare activity of N-(4,7-dimethoxybenzo[d]thiazol-2-yl) derivatives with non-methoxy variants to isolate electronic vs. steric effects .
- Meta-analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity data from multiple sources .
Advanced: What computational strategies predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with CDK7 (PDB: 5U2U). Key residues: Lys41 (H-bond with carboxamide), Phe91 (π-π stacking with benzo[d]thiazole) .
- MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of docked poses. RMSD > 2 Å suggests conformational flexibility may reduce potency .
- QSAR models : Train models using descriptors like polar surface area (PSA) and molar refractivity. For example, PSA < 90 Ų correlates with improved blood-brain barrier penetration in CNS-targeting analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
